Positional Isomerism vs. 2-Substituted Analog
The compound's differentiation begins at the structural level. It is the 4-substituted positional isomer of the boronic acid, distinct from its 2-substituted analog, 2-(3-Chlorobenzyloxy)phenylboronic acid (CAS 849062-32-4) . This positional difference dictates different electronic and steric environments at the reactive boronic acid site, leading to altered reaction kinetics and regioselectivity in cross-coupling reactions. While direct kinetic data (e.g., reaction rates) is not available in the current literature, the structural difference is a primary driver of chemical behavior .
| Evidence Dimension | Molecular Structure (Positional Isomerism) |
|---|---|
| Target Compound Data | Boronic acid group at the 4-position relative to the ether linkage on the central phenyl ring. |
| Comparator Or Baseline | 2-(3-Chlorobenzyloxy)phenylboronic acid (CAS 849062-32-4) with boronic acid at the 2-position. |
| Quantified Difference | Positional isomer with different substitution pattern. |
| Conditions | Molecular structure analysis |
Why This Matters
This matters for scientific selection because the position of the boronic acid group dictates the regiochemical outcome of the coupling reaction, making the 4-isomer essential for synthesizing a specific class of para-substituted biaryl products.
